molecular formula C10H10BrFO B13086857 2-(5-Bromo-2-fluorophenyl)-2-methylpropanal

2-(5-Bromo-2-fluorophenyl)-2-methylpropanal

Cat. No.: B13086857
M. Wt: 245.09 g/mol
InChI Key: WSTYFHXZJVHORH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Bromo-2-fluorophenyl)-2-methylpropanal is an organic compound that features a bromine and fluorine atom attached to a benzene ring, along with a methylpropanal group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the lithiation of 1-bromo-4-fluorobenzene, followed by reaction with a suitable aldehyde to introduce the methylpropanal group .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and fluorination reactions, followed by purification steps to isolate the desired product. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromo-2-fluorophenyl)-2-methylpropanal can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form an alcohol.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: 2-(5-Bromo-2-fluorophenyl)-2-methylpropanoic acid.

    Reduction: 2-(5-Bromo-2-fluorophenyl)-2-methylpropanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(5-Bromo-2-fluorophenyl)-2-methylpropanal has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-Bromo-2-fluorophenyl)-2-methylpropanal depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can enhance the compound’s reactivity and binding affinity to target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Bromo-2-fluorophenyl)-2-methylpropanal is unique due to its specific combination of bromine, fluorine, and aldehyde functional groups

Properties

Molecular Formula

C10H10BrFO

Molecular Weight

245.09 g/mol

IUPAC Name

2-(5-bromo-2-fluorophenyl)-2-methylpropanal

InChI

InChI=1S/C10H10BrFO/c1-10(2,6-13)8-5-7(11)3-4-9(8)12/h3-6H,1-2H3

InChI Key

WSTYFHXZJVHORH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C=O)C1=C(C=CC(=C1)Br)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.